

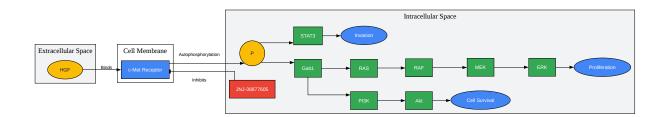
Mechanism of Action and Signaling Pathway

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JNJ-38877605 functions as an ATP-competitive inhibitor of c-Met kinase, demonstrating an IC50 of 4 nM.[3] Its high selectivity, over 600-fold for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases, makes it a targeted agent.[3] The binding of its ligand, hepatocyte growth factor (HGF), activates the c-Met receptor, which in turn triggers downstream signaling cascades that are essential for cell proliferation, survival, migration, and invasion. By inhibiting c-Met phosphorylation, JNJ-38877605 effectively blocks these downstream pathways.[4]

c-Met Signaling Pathway



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Caption: c-Met signaling pathway and the inhibitory action of **JNJ-38877605**.

In Vivo Efficacy Data

JNJ-38877605 has demonstrated antitumor activity in various preclinical cancer models. A summary of the key findings is presented below.

Cancer Model	Cell Line	Animal Model	Dosing Regimen	Key Efficacy Readouts	Reference
Gastric Carcinoma	GTL-16	Nude Mice	40 mg/kg/day, p.o.	Significant decrease in plasma IL-8 and GROα	
Prostate Cancer	-	Xenograft	-	Antitumor Activity	
Non-Small Cell Lung Cancer	-	Xenograft	-	Antitumor Activity	
Glioblastoma	-	-	-	Antitumor Activity	•

Experimental Protocols GTL-16 Gastric Carcinoma Xenograft Model

This protocol outlines the methodology for evaluating the in vivo efficacy of **JNJ-38877605** in a GTL-16 human gastric carcinoma xenograft model.

1. Cell Culture:

- GTL-16 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested during the logarithmic growth phase for tumor implantation.



2. Animal Husbandry:

- Six-week-old female immunodeficient nude mice (e.g., Swiss nu/nu) are used.
- Animals are housed in a pathogen-free environment with ad libitum access to food and water.
- Mice are acclimated for at least one week before the start of the experiment.

3. Tumor Implantation:

- GTL-16 cells are suspended in a suitable medium (e.g., PBS or Matrigel).
- A total of 5 x 10⁶ to 10 x 10⁶ cells are subcutaneously injected into the flank of each mouse.
- Tumor growth is monitored regularly using calipers.

4. Treatment Administration:

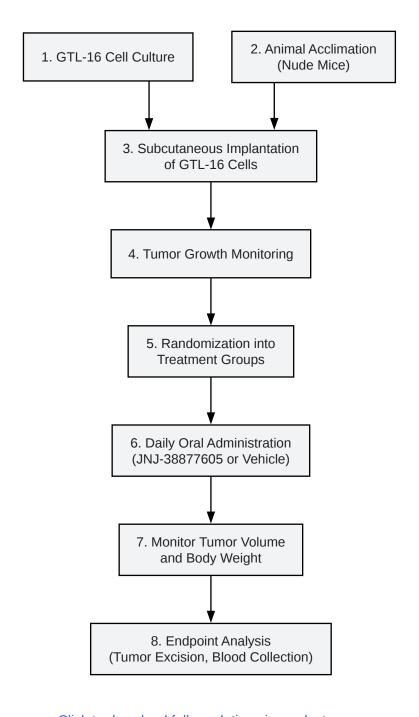
- Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- JNJ-38877605 is formulated in a suitable vehicle for oral administration.
- The drug is administered daily via oral gavage at the specified dose (e.g., 40 mg/kg).
- The control group receives the vehicle only.

5. Efficacy Evaluation:

- Tumor volume is measured 2-3 times per week using the formula: (Length x Width²) / 2.
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Met).
- Blood samples can be collected for analysis of biomarkers like IL-8 and GROα.

Experimental Workflow





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Caption: Workflow for in vivo efficacy testing of JNJ-38877605.

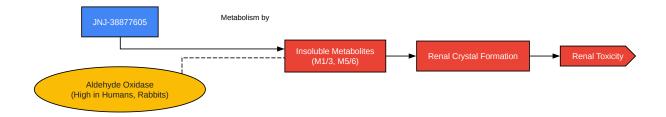
Important Considerations: Species-Specific Toxicity

A critical finding from the clinical development of **JNJ-38877605** was the observation of renal toxicity in humans, which was not predicted by preclinical studies in rats and dogs. This toxicity



was found to be species-specific, with rabbits and humans being particularly susceptible due to the formation of insoluble metabolites (M1/3 and M5/6) by aldehyde oxidase.

Metabolism and Toxicity Pathway



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Caption: Metabolic pathway leading to **JNJ-38877605**-induced renal toxicity.

Researchers working with c-Met inhibitors should be aware of the potential for species-specific metabolism and toxicity. When planning preclinical studies, careful consideration should be given to the choice of animal models and the inclusion of comprehensive toxicological evaluations.

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